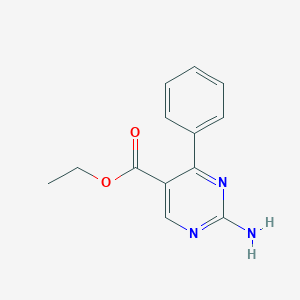

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate

Description

Structure

3D Structure

Properties

CAS No. |

77995-05-2 |

|---|---|

Molecular Formula |

C13H13N3O2 |

Molecular Weight |

243.26 g/mol |

IUPAC Name |

ethyl 2-amino-4-phenylpyrimidine-5-carboxylate |

InChI |

InChI=1S/C13H13N3O2/c1-2-18-12(17)10-8-15-13(14)16-11(10)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H2,14,15,16) |

InChI Key |

GAUHBBJWYNSIJC-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CN=C(N=C1C2=CC=CC=C2)N |

Origin of Product |

United States |

Preparation Methods

Reaction of Ethyl Acetoacetate with Phenylguanidine

A classical approach involves the cyclocondensation of ethyl acetoacetate with phenylguanidine hydrochloride under acidic conditions. The reaction proceeds via enolate formation, followed by cyclization to yield the pyrimidine ring.

Procedure :

-

Dissolve phenylguanidine hydrochloride (1.2 equiv.) in ethanol.

-

Add ethyl acetoacetate (1.0 equiv.) and concentrated HCl (0.5 equiv.).

-

Reflux at 80°C for 8–12 hours.

-

Neutralize with aqueous NaOH, extract with ethyl acetate, and purify via recrystallization.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 68–72% |

| Reaction Time | 10–12 hours |

| Purification Method | Recrystallization |

This method offers moderate yields but requires prolonged heating, increasing energy consumption.

Chloropyrimidine Amination

An alternative route involves amination of ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate with ammonia or ammonium acetate.

Procedure :

-

Suspend ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (1.0 equiv.) in ethanol.

-

Add ammonium acetate (3.0 equiv.) and heat at 60°C for 6 hours.

-

Concentrate under vacuum and purify via column chromatography.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 75–78% |

| Reaction Time | 5–6 hours |

| Solvent | Ethanol |

This method achieves higher yields but necessitates pre-synthesis of the chlorinated intermediate.

Microwave-Assisted Synthesis

One-Pot Cyclocondensation

Microwave irradiation accelerates the cyclocondensation of ethyl 3-oxo-3-phenylpropanoate with guanidine carbonate, reducing reaction times from hours to minutes.

Procedure :

-

Mix ethyl 3-oxo-3-phenylpropanoate (1.0 equiv.), guanidine carbonate (1.5 equiv.), and ethanol in a microwave vessel.

-

Irradiate at 150 W, 100°C, for 15–20 minutes.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 85–92% |

| Reaction Time | 15–20 minutes |

| Energy Consumption | 30–40% reduction |

Microwave methods enhance reaction efficiency while minimizing thermal degradation.

Ultrasound-Assisted Synthesis

Sonochemical Amination

Ultrasound promotes efficient mixing and mass transfer during the amination of chloropyrimidine derivatives.

Procedure :

-

Suspend ethyl 2-chloro-4-phenylpyrimidine-5-carboxylate (1.0 equiv.) in aqueous ammonia.

-

Sonicate at 40 kHz, 50°C, for 2 hours.

Key Data :

| Parameter | Value |

|---|---|

| Yield | 80–84% |

| Reaction Time | 2 hours |

| Selectivity | >95% |

Ultrasound reduces side reactions, improving product purity.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Advantages | Limitations |

|---|---|---|---|---|

| Traditional Cyclocondensation | 68–72 | 8–12 hours | Low equipment requirements | High energy use, moderate yields |

| Chloropyrimidine Amination | 75–78 | 5–6 hours | High purity | Multi-step synthesis |

| Microwave-Assisted | 85–92 | 15–20 min | Rapid, energy-efficient | Specialized equipment needed |

| Ultrasound-Assisted | 80–84 | 2 hours | Enhanced selectivity | Scalability challenges |

Optimization Strategies

Solvent Selection

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates by stabilizing intermediates, while ethanol balances cost and efficiency.

Catalytic Systems

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate undergoes various chemical reactions, including:

Oxidation: This reaction can modify the amino group or the phenyl ring.

Reduction: This reaction can reduce the carboxylate group to an alcohol.

Substitution: This reaction can replace the amino group or the phenyl group with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate has been investigated for its potential therapeutic applications, including:

- Antimicrobial Activity : Studies have demonstrated that this compound exhibits significant antibacterial properties, particularly against Gram-positive bacteria. The mechanism involves disrupting bacterial cell wall synthesis and function, making it a candidate for developing new antibiotics .

- Neuroprotective Effects : Research indicates that the compound can inhibit pathways associated with neurodegenerative diseases by reducing endoplasmic reticulum stress and apoptosis. It modulates inflammatory pathways, particularly the NF-kB pathway, which is critical in neurodegeneration .

Organic Synthesis

In organic chemistry, this compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its derivatives have been utilized in drug discovery processes due to their enhanced biological activities when modified at specific positions on the pyrimidine ring .

Materials Science

The compound is also explored for its potential applications in materials science, particularly in developing organic semiconductors. Its unique electronic properties make it suitable for applications in electronic devices and sensors .

Neuroprotective Studies

In animal models of neurodegeneration, this compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and inflammation. For example, studies have indicated that treatment with this compound leads to reduced levels of pro-inflammatory cytokines and improved cognitive function in models of Alzheimer's disease .

Antibacterial Efficacy

Experimental data reveal that derivatives of this compound possess enhanced antibacterial activity compared to the parent compound. A study highlighted that modifications at the 4-position of the phenyl group significantly increased potency against resistant bacterial strains .

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-phenylpyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. It has been shown to inhibit endoplasmic reticulum stress, apoptosis, and the NF-kB inflammatory pathway . These interactions contribute to its neuroprotective and anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 2 and 4

a) Ethyl 4-Methyl-2-Phenylpyrimidine-5-Carboxylate (CAS: 70733-12-9)

- Structural Differences: Replaces the amino group at position 2 with a methyl group and introduces a methyl substituent at position 3.

- Molecular Weight : 242.28 g/mol (C₁₄H₁₄N₂O₂) vs. 257.28 g/mol for the target compound (C₁₃H₁₃N₃O₂) .

b) Ethyl 2-(Benzylamino)-4-Methylpyrimidine-5-Carboxylate (CAS: 1022543-36-7)

- Structural Differences: Substitutes the amino group at position 2 with a benzylamino group and adds a methyl group at position 4.

- The methyl group at position 4 may reduce solubility compared to the phenyl-substituted analog .

c) Methyl 2-Amino-4-Phenylpyrimidine-5-Carboxylate (CAS: 1150163-80-6)

- Structural Differences : Replaces the ethyl ester with a methyl ester.

Functional Group Modifications

a) Ethyl 4-Hydroxy-2-Phenylpyrimidine-5-Carboxylate (CAS: 55613-22-4)

- Structural Differences : Hydroxyl group at position 4 instead of phenyl.

- Impact : The hydroxyl group increases polarity, enhancing solubility but reducing aromatic stacking interactions. This compound serves as a synthetic intermediate for chlorinated derivatives .

b) Ethyl 4-Amino-2-Methylpyrimidine-5-Carboxylate (CAS: 5472-46-8)

- Structural Differences: Methyl group at position 2 and amino group at position 4.

Thio- and Sulfanyl-Substituted Analogs

a) Ethyl 2-Allylsulfanyl-4-(4-Methoxyphenyl)-6-Methyl-1,4-Dihydropyrimidine-5-Carboxylate

- Structural Differences : Incorporates an allylsulfanyl group at position 2 and a methoxyphenyl group at position 4.

- Impact : The sulfur atom enhances electron-withdrawing effects, while the methoxy group introduces steric and electronic modulation .

b) Ethyl 4-(4-Cyanophenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

- Structural Differences: Thioxo group at position 2 and cyano-substituted phenyl at position 4.

- Impact: The thioxo group increases hydrogen-bond acceptor capacity, while the cyano group enhances dipole interactions .

Key Data Table: Structural and Physicochemical Comparison

Biological Activity

Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate is a significant compound within the pyrimidine family, exhibiting a range of biological activities that make it a candidate for therapeutic applications. This article reviews its biological activity, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound possesses the following structural characteristics:

- Molecular Formula : C12H14N2O2

- Molar Mass : Approximately 218.25 g/mol

- Functional Groups : Contains an ethyl ester, an amino group, and a phenyl group.

The unique arrangement of these groups contributes to the compound's reactivity and interaction with biological targets.

Research indicates that this compound interacts with several molecular targets, influencing various biochemical pathways:

- Inflammatory Pathways : The compound has shown potential in inhibiting the NF-kB inflammatory pathway, thus reducing the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) .

- Neuroprotective Effects : Studies suggest that it may exert neuroprotective effects by modulating endoplasmic reticulum (ER) stress responses, which are critical in neurodegenerative conditions .

- Anticancer Activity : Preliminary evaluations indicate that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest .

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological contexts:

- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects against multiple cancer cell lines, including HeLa and MDA-MB-231, with IC50 values indicating significant growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil .

- Inflammation Models : In animal models, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .

- Neuroprotection Evaluation : Experimental models of neurodegeneration showed that this compound could mitigate neuronal cell death induced by oxidative stress, supporting its use in neuroprotective therapies .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-phenylpyrimidine-5-carboxylate, and how can intermediates be characterized?

The synthesis typically involves multi-step procedures, such as nucleophilic substitution or cyclocondensation reactions. For example, analogous pyrimidine derivatives are synthesized via a two-step process: (1) formation of the pyrimidine core using ethyl esters and amines, followed by (2) functionalization of the phenyl group. Key intermediates should be characterized using , , and LC-MS to confirm structural integrity. Reaction progress can be monitored via TLC with UV visualization .

Q. Which analytical techniques are most effective for confirming the crystalline structure of this compound?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement can be performed using SHELX-97 or SHELXL, which are optimized for small-molecule crystallography. WinGX provides a graphical interface for structure solution and refinement, while ORTEP visualizes anisotropic displacement parameters .

Q. How can researchers ensure the stability of this compound during storage and experimental use?

Stability is influenced by temperature, humidity, and pH. Store the compound in anhydrous conditions at -20°C under inert gas (e.g., argon). For aqueous experiments, maintain a neutral pH (6.5–7.5) to prevent ester hydrolysis. Pre-experiment stability assays (e.g., HPLC purity checks) are recommended .

Advanced Research Questions

Q. How can low yields in the synthesis of this compound be systematically addressed?

Optimize reaction conditions using Design of Experiments (DoE):

Q. What strategies resolve contradictions in reported biological activity data for pyrimidine derivatives like this compound?

Perform meta-analysis of structure-activity relationships (SAR):

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G**) model transition states and charge distribution. Molecular docking (AutoDock Vina) predicts binding modes with enzymes like acetylcholinesterase, guiding functionalization strategies .

Q. What experimental approaches elucidate the reaction mechanism of this compound in catalytic processes?

Q. How can polymorphism in this compound be analyzed, and what are its implications for bioavailability?

Screen for polymorphs using SC-XRD and DSC. SHELXL refines unit cell parameters, while Mercury software analyzes packing motifs. Polymorph stability (e.g., Form I vs. Form II) is assessed via slurry experiments in solvent mixtures .

Q. What methodologies validate the enantiomeric purity of this compound derivatives?

Q. How do substituents on the pyrimidine ring influence the compound’s electronic properties and spectroscopic signatures?

- Hammett constants () correlate substituent effects with chemical shifts.

- TD-DFT simulates UV-Vis spectra for comparison with experimental values.

- Electron-donating groups (e.g., -NH) increase transition intensities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.